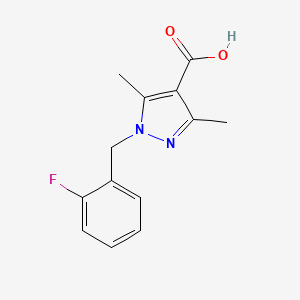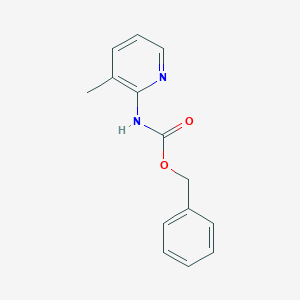
Benzyl N-(3-methylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(3-methylpyridin-2-yl)carbamate (BMPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. BMPC is a carbamate derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of Benzyl N-(3-methylpyridin-2-yl)carbamate is not fully understood. However, studies have shown that Benzyl N-(3-methylpyridin-2-yl)carbamate can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects:
Benzyl N-(3-methylpyridin-2-yl)carbamate has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase by Benzyl N-(3-methylpyridin-2-yl)carbamate can lead to an increase in acetylcholine levels, which can affect various physiological processes such as muscle contraction, cognition, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl N-(3-methylpyridin-2-yl)carbamate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily checked using chromatography. Benzyl N-(3-methylpyridin-2-yl)carbamate is also stable under various conditions, which makes it suitable for long-term experiments. However, Benzyl N-(3-methylpyridin-2-yl)carbamate has some limitations, such as its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
For the study of Benzyl N-(3-methylpyridin-2-yl)carbamate include further investigation of its potential applications in medicine, agriculture, and industry.
Métodos De Síntesis
Benzyl N-(3-methylpyridin-2-yl)carbamate can be synthesized using different methods. One of the most widely used methods is the reaction between benzyl chloroformate and 3-methylpyridin-2-amine in the presence of a base such as triethylamine. The reaction yields Benzyl N-(3-methylpyridin-2-yl)carbamate as a white solid, which can be purified using chromatography.
Aplicaciones Científicas De Investigación
Benzyl N-(3-methylpyridin-2-yl)carbamate has been extensively studied for its potential applications in various fields. In medicine, Benzyl N-(3-methylpyridin-2-yl)carbamate has been shown to have anticancer properties by inhibiting the growth of cancer cells. Benzyl N-(3-methylpyridin-2-yl)carbamate has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In agriculture, Benzyl N-(3-methylpyridin-2-yl)carbamate has been shown to have insecticidal properties and can be used as a pesticide. Benzyl N-(3-methylpyridin-2-yl)carbamate has also been investigated for its potential use in the control of plant diseases.
In industry, Benzyl N-(3-methylpyridin-2-yl)carbamate has been used as a precursor for the synthesis of other compounds such as 3-methylpyridine-2-carboxylic acid and 3-methylpyridin-2-ol.
Propiedades
IUPAC Name |
benzyl N-(3-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-6-5-9-15-13(11)16-14(17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDACGQOKFVGNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-methylpyridin-2-ylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2742088.png)
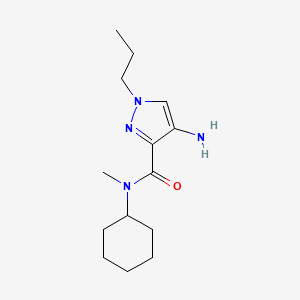
![N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742096.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2742097.png)
![6-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2742098.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2742099.png)
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B2742101.png)
![N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B2742102.png)
![6-(2-furylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742103.png)
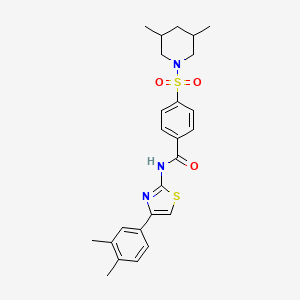
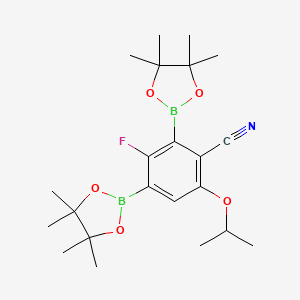
![N-(4-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2742107.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2742109.png)
